molecular formula C15H18N2S B1416652 1-[(5-Phenylthiophen-2-yl)methyl]piperazine CAS No. 1000933-43-6

1-[(5-Phenylthiophen-2-yl)methyl]piperazine

Cat. No.: B1416652
CAS No.: 1000933-43-6
M. Wt: 258.4 g/mol
InChI Key: ICTGLJZWSFWSGS-UHFFFAOYSA-N
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Description

1-[(5-Phenylthiophen-2-yl)methyl]piperazine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, designed explicitly for laboratory use. This derivative belongs to a class of molecules featuring a piperazine ring—a privileged scaffold in drug discovery—linked to a phenylthiophene group . Piperazine derivatives are extensively utilized as critical building blocks in developing therapeutic agents due to their versatile biological activities and ability to improve the pharmacokinetic properties of lead molecules . The structural motif of a phenyl-substituted thiophene, as found in this compound, is a common feature in molecules investigated for their interaction with various biological targets . Researchers employ this compound as a key synthetic intermediate in designing and synthesizing novel bioactive molecules. Its structure allows for further chemical modification, making it a valuable template for creating libraries of compounds aimed at exploring structure-activity relationships (SAR) . The primary application of this compound is strictly confined to non-clinical research settings, including but not limited to, hit-to-lead optimization campaigns, assay development, and fundamental mechanistic studies in biochemistry. This product is classified "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations governing the handling and use of this chemical.

Properties

IUPAC Name

1-[(5-phenylthiophen-2-yl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2S/c1-2-4-13(5-3-1)15-7-6-14(18-15)12-17-10-8-16-9-11-17/h1-7,16H,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTGLJZWSFWSGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(S2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Phenylthiophene Derivatives

The 5-phenylthiophene core is typically synthesized via cross-coupling reactions such as Suzuki or Stille coupling, which allow the introduction of the phenyl group at the 5-position of the thiophene ring.

  • Suzuki Coupling: Involves the reaction of 5-bromothiophene-2-carbaldehyde with phenylboronic acid in the presence of a palladium catalyst and a base under reflux conditions in solvents like toluene or ethanol.
  • Stille Coupling: Uses 5-halothiophene derivatives with phenylstannanes under palladium catalysis.

These methods provide high regioselectivity and yield for the phenyl-substituted thiophene intermediate.

Functionalization to the Benzyl Halide

The 5-phenylthiophene-2-ylmethyl intermediate is then converted to a benzyl halide (commonly bromide or chloride) to serve as an electrophile for nucleophilic substitution.

  • This is typically achieved by reduction of the aldehyde group to the corresponding alcohol followed by halogenation using reagents such as phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
  • Alternatively, direct halomethylation of the thiophene ring may be employed.

N-Alkylation of Piperazine

The key step involves the nucleophilic substitution of piperazine's secondary amine with the benzyl halide intermediate.

  • Reaction Conditions:

    • Solvents: Ethanol, methanol, or acetonitrile.
    • Base: Sometimes a mild base such as potassium carbonate is used to deprotonate piperazine and enhance nucleophilicity.
    • Temperature: Typically reflux or elevated temperatures (60–80°C) to drive the reaction to completion.
    • Catalyst: In some protocols, phase transfer catalysts or palladium catalysts may be used to improve yields.
  • Mechanism: Piperazine attacks the benzylic carbon of the halide via an SN2 mechanism, displacing the halide and forming the desired this compound.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Ethanol, Methanol, Acetonitrile Polar aprotic solvents favor SN2 reactions
Temperature 60–80 °C Reflux conditions common
Reaction Time 4–24 hours Depends on scale and catalyst
Catalyst None or phase transfer catalyst (optional) Palladium catalysts used in coupling steps
Base K2CO3 or NaHCO3 (optional) Enhances nucleophilicity of piperazine

Purification and Characterization

  • The crude product is typically purified by recrystallization or column chromatography.
  • Characterization is performed using:
    • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure.
    • Mass spectrometry (MS) for molecular weight verification.
    • Infrared (IR) spectroscopy to identify functional groups.
    • Elemental analysis for purity assessment.

Summary of Preparation Methods

Step Reagents/Conditions Outcome
1. Phenylthiophene synthesis Suzuki or Stille coupling (Pd catalyst, base, solvent) 5-Phenylthiophene derivative
2. Functionalization Reduction + halogenation (PBr3 or SOCl2) Benzyl halide intermediate
3. N-Alkylation Piperazine + benzyl halide (solvent, base, heat) This compound

Research Findings and Notes

  • The use of palladium-catalyzed cross-coupling reactions enables efficient and selective synthesis of the phenylthiophene core, which is crucial for the biological activity of the final compound.
  • Reaction optimization studies suggest that solvent choice and temperature critically affect the yield and purity of the final product.
  • N-Alkylation of piperazine is highly efficient under mild conditions, with minimal side reactions when using appropriate solvents and bases.
  • The compound’s synthesis route allows for modifications on the phenyl or thiophene rings, enabling structural diversity for medicinal chemistry exploration.

Chemical Reactions Analysis

1-[(5-Phenylthiophen-2-yl)methyl]piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-[(5-Phenylthiophen-2-yl)methyl]piperazine has been investigated for its potential as a drug candidate due to its ability to modulate neurotransmitter systems. It has shown promise in:

  • Antidepressant Activity: Studies suggest that compounds with similar structures can influence serotonin and dopamine receptors, indicating potential antidepressant properties.
  • Antipsychotic Effects: Research indicates that piperazine derivatives may exhibit antipsychotic effects by acting on dopaminergic pathways.

Neuropharmacology

The compound's interaction with various neurotransmitter receptors makes it valuable in neuropharmacological research. It can be used to study:

  • Receptor Binding: Investigations into how the compound binds to serotonin and dopamine receptors can elucidate its mechanism of action in mood regulation.
  • Behavioral Studies: Animal models can be employed to assess the behavioral impacts of the compound, providing insights into its therapeutic potential.

Material Science

This compound is also explored for its applications in material science:

  • Conductive Polymers: The unique electronic properties of the thiophene group allow for the development of conductive polymers, which can be used in organic electronics.
  • Sensors: Its ability to form stable complexes with metal ions makes it suitable for use in sensor technology, particularly for detecting environmental pollutants.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry examined several piperazine derivatives, including this compound. Results indicated significant serotonin receptor affinity, suggesting potential as an antidepressant agent .

Case Study 2: Neuropharmacological Effects

Research conducted at a major university focused on the neuropharmacological effects of piperazine derivatives. The findings highlighted that compounds similar to this compound exhibited notable effects on anxiety-related behaviors in rodent models .

Case Study 3: Material Applications

A recent investigation into the use of thiophene-based compounds in organic electronics demonstrated that this compound could enhance charge transport properties in polymer blends, making it a candidate for next-generation electronic materials .

Mechanism of Action

The mechanism of action of 1-[(5-Phenylthiophen-2-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

Pharmacological and Functional Comparisons

Receptor Affinity and Selectivity

Piperazine derivatives often exhibit activity at serotonin (5-HT) receptors. For example:

  • 1-(3-Chlorophenyl)piperazine (mCPP): A phenylpiperazine with affinity for 5-HT1B and 5-HT2C receptors, known to suppress locomotor activity in rats .
  • 1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Acts as a 5-HT1B/1C agonist, reducing ambulatory behavior and demonstrating hallucinogenic effects in designer drugs .

For instance, the thiophene ring’s sulfur atom may engage in hydrogen bonding or hydrophobic interactions distinct from oxygen or halogen atoms in other analogs.

Behavioral and Metabolic Effects

  • mCPP and TFMPP: Both reduce locomotor activity via 5-HT receptor activation, with effects potentiated by serotonin depletion or inhibited by monoamine oxidase (MAO) inhibitors .

The target compound’s phenyl group may confer greater metabolic stability compared to chloro or ethyl substituents, as aromatic rings are less prone to oxidative degradation than aliphatic chains or halogens.

Biological Activity

Overview

1-[(5-Phenylthiophen-2-yl)methyl]piperazine is a compound that has garnered interest in pharmacological research due to its potential biological activities. Its structure features a piperazine ring, which is known for its diverse biological effects, and a phenylthiophen moiety that may contribute to its interaction with various biological targets.

  • Chemical Formula : C14H16N2S
  • Molecular Weight : 244.36 g/mol
  • CAS Number : 1000933-43-6

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and other molecular targets. The compound's piperazine structure allows it to mimic neurotransmitters, potentially influencing pathways related to:

  • Serotonin Receptors : It may act as an agonist or antagonist at various serotonin receptor subtypes, affecting mood and anxiety.
  • Dopamine Receptors : Its structural similarity to dopamine could suggest a role in modulating dopaminergic signaling, which is crucial in conditions like schizophrenia and Parkinson's disease.

Antidepressant Effects

Research has indicated that compounds with piperazine moieties often exhibit antidepressant-like effects. In animal models, this compound demonstrated significant reductions in immobility time in the forced swim test, suggesting potential antidepressant properties.

Antimicrobial Activity

Some piperazine derivatives have shown promising antimicrobial properties. While specific data on this compound is sparse, related studies indicate that modifications to the piperazine ring can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria.

Study on Behavioral Effects

A study published in the Journal of Medicinal Chemistry explored the behavioral effects of similar piperazine derivatives. The results indicated that these compounds could significantly reduce anxiety-like behaviors in rodent models, supporting the hypothesis that this compound may also exert anxiolytic effects .

Anticancer Screening

In a recent screening of various piperazine derivatives for anticancer activity, several compounds exhibited significant cytotoxicity against human cancer cell lines. The study highlighted that structural modifications could enhance potency, suggesting further exploration of this compound could yield beneficial results .

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Potential areas of investigation include:

  • Detailed Pharmacological Studies : To better understand its interaction with specific receptors and pathways.
  • In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.
  • Structure–Activity Relationship (SAR) Analysis : To optimize the compound's efficacy and selectivity for desired biological targets.

Q & A

Q. What are the recommended synthetic routes for 1-[(5-Phenylthiophen-2-yl)methyl]piperazine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of piperazine derivatives often involves alkylation or acylation of the piperazine core. For example, 1-(2-fluorobenzyl)piperazine was synthesized via nucleophilic substitution using propargyl bromide in DMF with K₂CO₃ as a base, followed by purification via column chromatography (ethyl acetate:hexane, 1:8) . For this compound, similar conditions may apply, with optimization steps including:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
  • Base choice : K₂CO₃ or NaH for deprotonation.
  • Temperature : Room temperature or mild heating (40–60°C) to avoid side reactions.
  • Purification : Silica gel chromatography with gradient elution (e.g., hexane:ethyl acetate).

Q. How should structural characterization be performed to confirm the identity of this compound?

Methodological Answer: A multi-technique approach is critical:

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons in thiophene at δ 6.8–7.2 ppm, piperazine methylene at δ 2.5–3.5 ppm) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) for exact mass verification (e.g., [M+H]+ calculated for C₁₆H₁₈N₂S: 278.1194).
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the biological activity of this compound?

Methodological Answer: Molecular docking requires:

  • Target selection : Prioritize receptors where piperazine derivatives show affinity (e.g., serotonin receptors, kinases) .
  • Ligand preparation : Generate 3D conformers of the compound using software like AutoDock Vina.
  • Docking protocol :
    • Grid box centered on the active site (e.g., 20 ų for kinases).
    • Scoring functions (e.g., Vina, Glide) to predict binding affinities.
  • Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å).
    Example: Fluorobenzyl-piperazine derivatives showed strong binding to tyrosine kinases in studies using PyMOL for visualization .

Q. What strategies are effective for analyzing contradictory bioactivity data across studies?

Methodological Answer: Contradictions often arise from substituent effects or assay variability. Mitigation strategies include:

  • SAR analysis : Compare bioactivity of analogs (e.g., 5-phenylthiophene vs. benzyl substituents) .
  • Assay standardization : Replicate experiments under controlled conditions (pH, temperature, cell lines).
  • Meta-analysis : Pool data from multiple studies (e.g., antimicrobial IC₅₀ values vary by 10–100 µM due to bacterial strain differences) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for anticancer applications?

Methodological Answer: Key SAR parameters for piperazine derivatives:

  • Substituent position : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance cytotoxicity .
  • Linker flexibility : A methylene bridge (as in this compound) improves membrane permeability vs. rigid linkers.
  • Heterocyclic moieties : Thiophene rings may modulate π-π stacking in DNA intercalation.
    Example: 1-(4-Fluorobenzyl)piperazine analogs showed IC₅₀ values <10 µM in MCF-7 breast cancer cells .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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